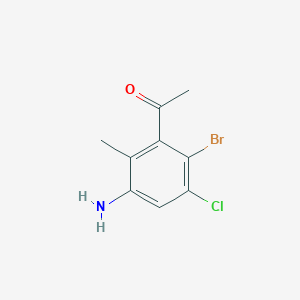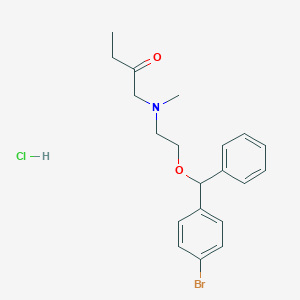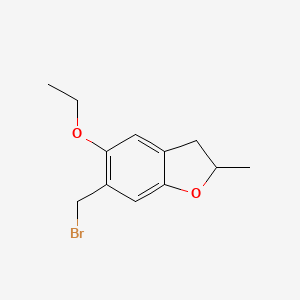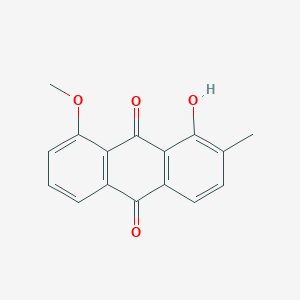
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione is a member of the anthraquinone family, characterized by its distinct structure featuring hydroxy and methoxy groups. This compound is known for its vibrant yellow crystalline appearance and is often isolated from natural sources such as the roots of Rubia yunnanensis . Its molecular formula is C16H12O5, and it has a significant role in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione typically involves several steps:
Starting Materials: The synthesis begins with toluene and phthalic anhydride.
Reaction Conditions: Toluene is heated with anhydrous aluminum chloride at 45-50°C. Phthalic anhydride is then added under controlled conditions.
Isolation: The reaction mixture is poured into a 10% sulfuric acid solution, followed by washing and separation.
Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities. The use of advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Common reagents used in these reactions include iodine for halogenation and nitric acid for nitration. The major products formed are often intermediates used in dye and pigment industries.
Aplicaciones Científicas De Investigación
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various anthraquinone derivatives.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The primary mechanism by which 1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione exerts its effects involves the inhibition of 6-phosphogluconate dehydrogenase (6PGD). This enzyme plays a crucial role in the pentose phosphate pathway, which is essential for cellular growth and proliferation. By inhibiting 6PGD, the compound can effectively reduce the growth of cancer cells and overcome drug resistance .
Comparación Con Compuestos Similares
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern on the anthraquinone core. Similar compounds include:
Physcion (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione): Known for its anti-inflammatory and antibacterial properties.
Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione): Exhibits strong anticancer and antioxidant activities.
Chrysophanol (1,8-dihydroxy-3-methylanthracene-9,10-dione): Used in traditional medicine for its laxative and antimicrobial effects.
These compounds share a similar anthraquinone structure but differ in the position and type of substituents, which influence their biological activities and applications.
Propiedades
Número CAS |
51996-00-0 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
1-hydroxy-8-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-6-7-10-13(14(8)17)16(19)12-9(15(10)18)4-3-5-11(12)20-2/h3-7,17H,1-2H3 |
Clave InChI |
NGMVQANAAHWVBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


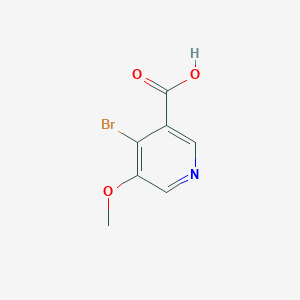
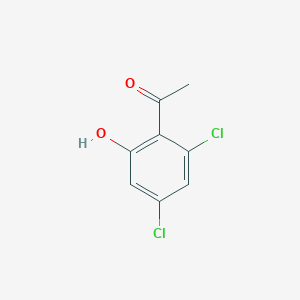



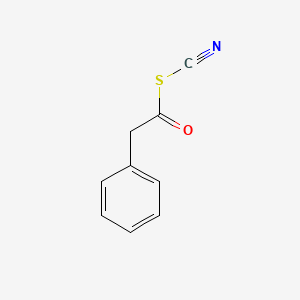
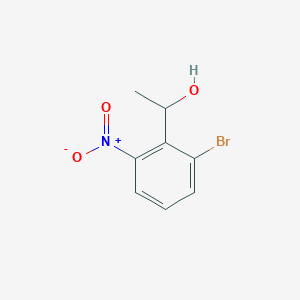
![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)
